molecular formula C42H72O13 B8118319 Gypenoside LXXV

Gypenoside LXXV

Cat. No.: B8118319
M. Wt: 785.0 g/mol
InChI Key: YIYRCZFIJNGYOG-QINBLQPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Gypenoside LXXV can be synthesized through the enzymatic hydrolysis of gypenoside XVII. This process involves the use of a novel ginsenoside-transforming β-glucosidase derived from Microbacterium species Gsoil 167. The enzyme efficiently hydrolyzes gypenoside XVII into this compound under optimal conditions of pH 7.0 and a temperature of 50°C .

Industrial Production Methods

For industrial-scale production, the enzymatic method is preferred due to its high specificity and efficiency. The process involves the cultivation of Microbacterium species Gsoil 167 in a bioreactor, followed by the extraction and purification of the enzyme. The enzyme is then used to convert gypenoside XVII into this compound at a gram-scale .

Chemical Reactions Analysis

Types of Reactions

Gypenoside LXXV undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Hydroxide ions in an aqueous medium.

Major Products

    Oxidation: Formation of oxidized derivatives of this compound.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted gypenoside derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced anti-cancer activity compared to its precursors and other similar ginsenosides. Its ability to significantly reduce cell viability in various cancer cell lines makes it a promising candidate for further pharmaceutical development .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(54-37)20-52-36-34(50)32(48)30(46)24(19-43)53-36)22-11-16-41(7)29(22)23(44)18-27-39(5)15-13-28(45)38(3,4)26(39)12-17-40(27,41)6/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37-,39-,40+,41+,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYRCZFIJNGYOG-QINBLQPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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